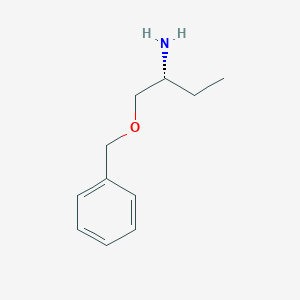

(R)-(-)-2-Amino-1-benzyloxybutane

Descripción general

Descripción

®-(-)-2-Amino-1-benzyloxybutane is a chiral amine compound with a benzyl ether group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Amino-1-benzyloxybutane typically involves the following steps:

Starting Material: The synthesis often begins with ®-2-Amino-1-butanol.

Protection of the Hydroxyl Group: The hydroxyl group of ®-2-Amino-1-butanol is protected by converting it into a benzyl ether. This is usually achieved by reacting the alcohol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-2-Amino-1-benzyloxybutane may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of the compound in larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Análisis De Reacciones Químicas

Types of Reactions

®-(-)-2-Amino-1-benzyloxybutane can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The benzyl ether group can be reduced to yield the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Alcohols

Substitution: Amides, ureas, alkylated amines

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molar Mass : 179.26 g/mol

- CAS Number : 142559-11-3

- InChI Key : DFQWOAPAERBEID-LLVKDONJSA-N

This compound features a benzyloxy group attached to a butylamine backbone, which contributes to its unique reactivity and utility in synthetic chemistry.

Asymmetric Synthesis

(R)-(-)-2-Amino-1-benzyloxybutane serves as a versatile catalyst in asymmetric synthesis reactions. It has been utilized in:

- Asymmetric Hydrogenation : The compound can facilitate the selective hydrogenation of unsaturated substrates, leading to the formation of chiral products with high enantiomeric excess (ee) .

- Asymmetric Reduction : It has been employed in the reduction of ketones and aldehydes, providing access to valuable chiral alcohols .

Pharmaceutical Development

The compound's chirality plays a crucial role in medicinal chemistry, particularly in developing drugs with specific biological activities:

- Antimycobacterial Activity : Research indicates that derivatives of (R)-(-)-2-amino-1-butanol exhibit significant activity against Mycobacterium tuberculosis. Compounds synthesized from this precursor have shown minimum inhibitory concentrations (MICs) ranging from 0.65 μM to 14.03 μM, demonstrating potential for tuberculosis treatment .

- Synthesis of Bioactive Molecules : The compound has been used as a building block for synthesizing various bioactive molecules, including amino alcohols that are crucial in drug development .

Chiral Auxiliary

This compound acts as a chiral auxiliary in organic synthesis, enhancing the selectivity of reactions involving prochiral substrates. Its use has been documented in synthesizing complex natural products and pharmaceuticals where stereochemistry is critical .

Case Studies

Mecanismo De Acción

The mechanism by which ®-(-)-2-Amino-1-benzyloxybutane exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyl ether group can also undergo cleavage under certain conditions, releasing the active amine.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-(+)-2-Amino-1-benzyloxybutane

- ®-(-)-2-Amino-1-butanol

- ®-(-)-2-Amino-1-phenylethanol

Uniqueness

®-(-)-2-Amino-1-benzyloxybutane is unique due to its combination of a chiral center and a benzyl ether group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these features. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.

Actividad Biológica

(R)-(-)-2-Amino-1-benzyloxybutane, also known as (2R)-1-phenylmethoxybutan-2-amine, is a chiral compound with significant biological implications. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H17NO

- Molecular Weight : 179.26 g/mol

- CAS Number : 142559-11-3

- Structure :

- Canonical SMILES : CCC(COCC1=CC=CC=C1)N

- InChIKey : DFQWOAPAERBEID-LLVKDONJSA-N

1. Stimulant Properties

Research indicates that this compound exhibits stimulant properties similar to those of amphetamines. Preliminary studies suggest that it may function as a central nervous system stimulant, influencing neurotransmitter release and uptake.

2. Antiviral Activity

Recent investigations have highlighted the compound's potential antiviral properties. Studies have shown that derivatives of this compound can inhibit viral replication in various models, suggesting a mechanism that may involve interference with viral structural proteins.

| Study | Virus Type | Concentration | Observed Effect |

|---|---|---|---|

| Herpes Simplex Virus | 20 μg/mL | Complete inhibition | |

| Dengue Virus | 50 μg/mL | Significant reduction in replication | |

| Coxsackie Virus B4 | 100 μg/mL | Moderate inhibition |

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Neurotransmitter Modulation : It is hypothesized that the compound may enhance the release of catecholamines, similar to traditional stimulants such as amphetamine.

- Viral Inhibition : The antiviral activity is thought to stem from its ability to disrupt viral assembly or entry into host cells, potentially by binding to viral proteins or interfering with cellular pathways essential for viral replication.

Case Study 1: Stimulant Effects in Animal Models

In a controlled study involving mice, this compound demonstrated stimulant effects comparable to those of amphetamine but at a lower potency. Behavioral assays indicated increased locomotor activity and heightened responsiveness to stimuli, suggesting its potential use in conditions characterized by lethargy or reduced motivation.

Case Study 2: Antiviral Efficacy Against Herpes Simplex Virus

A study conducted on HEp-2 cell lines infected with herpes simplex virus revealed that treatment with this compound at concentrations of 20 μg/mL resulted in a complete halt of viral replication. This finding underscores the compound’s potential as an antiviral agent.

Safety and Toxicity

Despite its promising biological activities, safety assessments are critical. The compound has been classified with hazard statements indicating potential toxicity upon exposure. Proper handling protocols should be followed to mitigate risks associated with its use.

Propiedades

IUPAC Name |

(2R)-1-phenylmethoxybutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQWOAPAERBEID-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.